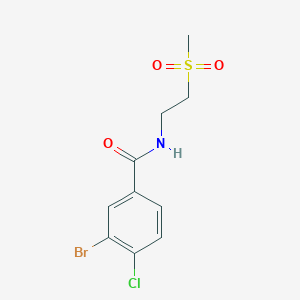

3-Bromo-4-chloro-N-(2-(methylsulfonyl)ethyl)benzamide

CAS No.:

Cat. No.: VC13560935

Molecular Formula: C10H11BrClNO3S

Molecular Weight: 340.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11BrClNO3S |

|---|---|

| Molecular Weight | 340.62 g/mol |

| IUPAC Name | 3-bromo-4-chloro-N-(2-methylsulfonylethyl)benzamide |

| Standard InChI | InChI=1S/C10H11BrClNO3S/c1-17(15,16)5-4-13-10(14)7-2-3-9(12)8(11)6-7/h2-3,6H,4-5H2,1H3,(H,13,14) |

| Standard InChI Key | XBDMNLLHKJSWEW-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)CCNC(=O)C1=CC(=C(C=C1)Cl)Br |

| Canonical SMILES | CS(=O)(=O)CCNC(=O)C1=CC(=C(C=C1)Cl)Br |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name, 3-bromo-4-chloro-N-(2-methylsulfonylethyl)benzamide, reflects its substitution pattern:

-

Benzene ring: Bromine at position 3, chlorine at position 4.

-

Amide side chain: A methylsulfonyl (-SO₂CH₃) group attached to the ethyl chain of the amide nitrogen.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁BrClNO₃S |

| Molecular Weight | 340.62 g/mol |

| SMILES | CS(=O)(=O)CCNC(=O)C1=CC(=C(C=C1)Cl)Br |

| PubChem CID | 110612493 |

| XLogP3 | 2.8 (estimated) |

The presence of electronegative halogens and the polar methylsulfonyl group influences solubility and reactivity. The Canonical SMILES string confirms the connectivity, while the InChIKey (XBDMNLLHKJSWEW-UHFFFAOYSA-N) provides a unique identifier for database searches.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step reactions, typically including:

-

Halogenation: Introduction of bromine and chlorine to the benzene ring via electrophilic substitution.

-

Sulfonylation: Attachment of the methylsulfonyl group to ethylamine.

-

Amide Coupling: Reaction of the halogenated benzoic acid derivative with 2-(methylsulfonyl)ethylamine.

Palladium-catalyzed cross-coupling reactions may enhance efficiency, particularly in forming the amide bond.

Optimization Challenges

-

Regioselectivity: Ensuring correct positioning of halogens requires careful control of reaction conditions (e.g., temperature, catalysts).

-

Purification: Column chromatography or recrystallization is critical due to the compound’s moderate polarity .

Physical and Chemical Properties

Solubility and Stability

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) due to the sulfonyl group; limited solubility in water.

-

Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, necessitating storage at controlled pH.

Table 2: Physicochemical Data

| Property | Value |

|---|---|

| Melting Point | Not reported |

| LogP | ~2.8 (estimated) |

| pKa | ~9.5 (amide proton) |

Analytical Characterization Techniques

Spectroscopic Methods

-

NMR: ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm).

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 341.6 [M+H]⁺.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume